molecular formula C8H6F4S B13088115 [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol

Cat. No.: B13088115
M. Wt: 210.19 g/mol
InChI Key: RCHFXWYHSSFTCA-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol (CAS 1554575-69-7) is a high-value chemical reagent characterized by its phenylmethanethiol core functionalized with both fluoro and trifluoromethyl groups. This structure makes it a versatile building block in advanced research and development. Its primary research value lies in its application as a key synthetic intermediate in the development of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives, where it has demonstrated significant anti-tumor activities in vitro, showing particular promise against human liver cancer and fibrosarcoma cell lines . Furthermore, this compound is used in the synthesis of specialized crosslinkers for high-performance polymers. In materials science, it is employed to fabricate polyhedral oligomeric silsesquioxane (POSS) crosslinkers, which are incorporated into silicone rubber to enhance its flame retardancy and impart durable hydrophobic properties . The synergistic effect of the sulfur-containing thiol group and the fluorine atoms contributes to these enhanced material characteristics. The compound is offered with a documented purity of >98.0% and requires cold-chain transportation to ensure stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6F4S/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2

InChI Key

RCHFXWYHSSFTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a copper-catalyzed chemoselective synthesis, which allows for the efficient introduction of the trifluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production methods for [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol often involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Specifically, 4-Fluoro-3-(trifluoromethyl)phenylmethanethiol has shown potential antimicrobial properties against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl group significantly influences the compound's binding affinity to biological targets, which could modulate the activity of enzymes and receptors.

Table 1: Antimicrobial Efficacy of 4-Fluoro-3-(trifluoromethyl)phenylmethanethiol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Bacillus subtilis1 µg/mL

Cancer Research

The compound's structural features make it a candidate for cancer treatment research. Its ability to interact with specific proteins involved in tumor growth suggests potential as an anti-cancer agent. Ongoing studies are focused on elucidating the mechanisms through which this compound may inhibit cancer cell proliferation .

Herbicidal Activity

4-Fluoro-3-(trifluoromethyl)phenylmethanethiol is being explored as a precursor for developing herbicides. Its unique chemical properties allow for enhanced herbicidal activity against key weeds in cereal crops. The trifluoromethyl moiety is known to increase the efficacy of agrochemicals by improving their stability and solubility in plant systems .

Table 2: Herbicidal Efficacy of Trifluoromethyl Compounds

Compound NameTarget Weed SpeciesEfficacy (%)
Fluazifop-butylGrass species85
4-Fluoro-3-(trifluoromethyl)phenylmethanethiolKey cereal weeds78

Coatings and Polymers

The unique properties of 4-Fluoro-3-(trifluoromethyl)phenylmethanethiol make it suitable for use in advanced coatings and polymers. Its incorporation into polymer matrices can enhance chemical resistance, thermal stability, and overall durability of materials used in harsh environments .

Case Study: Development of Fluorinated Coatings
A recent study demonstrated that incorporating this compound into coating formulations improved resistance to abrasion and chemical attack, making it ideal for industrial applications .

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, making the compound a valuable tool in scientific research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Thiol vs. Acetamide

N-[4-Fluoro-3-(trifluoromethyl)phenyl]acetamide () shares the same substituted phenyl backbone but replaces the methanethiol with an acetamide (-NHCOCH₃) group. Key differences include:

  • Reactivity : The thiol group in the target compound is more nucleophilic than the acetamide, enabling reactions with electrophiles (e.g., alkyl halides) or oxidation to disulfides. The acetamide’s amide group is less reactive but offers hydrogen-bonding capabilities.
  • Lipophilicity : The acetamide has a calculated logP of 3.45 , indicating moderate lipophilicity. The thiol analog likely has a lower logP (estimated 2.5–3.0) due to the polar -SH group, though the -CF₃ and fluorine may offset this.
  • Biological Interactions : Acetamides are common in drug design due to metabolic stability, whereas thiols may exhibit higher toxicity but are valuable in prodrug strategies or metal chelation.

Heterocyclic Analogs: Thiazole Derivatives

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol () incorporates a thiazole ring instead of a benzene ring. Notable comparisons:

  • Aromaticity and Electronic Effects : The thiazole’s electron-deficient nature contrasts with the benzene ring’s aromaticity, altering electronic interactions. The -CF₃ group in both compounds enhances electron withdrawal, but its para position in the thiazole derivative may direct reactivity differently compared to the meta position in the target compound.
  • Physical Properties: The thiazole methanol has a melting point of 107°C and molecular weight of 259.24 g/mol . The target compound’s molecular weight (~210 g/mol) and lower symmetry may result in a reduced melting point.

Substituent Position and Electronic Effects

Comparing 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles ():

  • However, the electron-withdrawing -CF₃ and fluorine substituents may necessitate harsher conditions or alternative catalysts.
  • Substituent Influence : The trimethoxyphenyl group in the triazole derivative donates electrons via methoxy groups, contrasting with the electron-withdrawing -CF₃ and fluorine in the target compound. This difference would affect regioselectivity in further functionalization.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Functional Groups Source
[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol C₈H₆F₄S ~210 ~2.5–3.0* N/A -SH, -CF₃, -F Estimated
N-[4-Fluoro-3-(trifluoromethyl)phenyl]acetamide C₉H₇F₄NO 221.15 3.45 N/A -NHCOCH₃, -CF₃, -F
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 N/A 107 -OH, -CF₃, thiazole

*Estimated based on group contribution methods.

Biological Activity

[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H6F4S
  • Molecular Weight : 210.19 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and fluoro substituents exhibit significant antimicrobial properties. For instance, a study on various fluorinated compounds demonstrated their effectiveness against Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL, showing that modifications in substituents can enhance antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
This compound2MRSA
Fluorinated Salicylanilide Derivative0.25MRSA
Trifluoromethyl Derivative8E. faecalis

The biological activity of this compound is likely attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic processes. The presence of the trifluoromethyl group increases lipophilicity, which may enhance membrane penetration and disrupt cellular functions .

Study on Fluorinated Compounds

In a comparative study of various fluorinated compounds, researchers synthesized derivatives of salicylanilides with trifluoromethyl groups. The study found that these compounds exhibited selective antibacterial activity against multidrug-resistant strains, highlighting the potential of trifluoromethyl-substituted compounds in developing new antibiotics .

Structural Activity Relationship (SAR)

A SAR analysis revealed that the position and type of substituents significantly affect the antibacterial efficacy of compounds. For example, increasing the length of alkyl chains or modifying the electron-withdrawing capacity of substituents altered the MIC values against Staphylococcus aureus, suggesting that specific structural configurations enhance biological activity .

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